molecular formula C5H9ClFN B2953409 4-fluoro-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2309462-55-1

4-fluoro-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B2953409
CAS No.: 2309462-55-1
M. Wt: 137.58
InChI Key: IAAMMBTZLVLMKX-UHFFFAOYSA-N
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Description

4-Fluoro-2-azabicyclo[211]hexane hydrochloride is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and an azabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This reaction is conducted under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scalability and efficiency. The use of photochemistry, such as [2 + 2] cycloaddition, has been explored to access new building blocks for this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of new compounds.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted bicyclic compounds.

Scientific Research Applications

4-Fluoro-2-azabicyclo[2.1.1]hexane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of novel compounds and the exploration of new chemical space .

Properties

IUPAC Name

4-fluoro-2-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN.ClH/c6-5-1-4(2-5)7-3-5;/h4,7H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAMMBTZLVLMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CN2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309462-55-1
Record name 4-fluoro-2-azabicyclo[2.1.1]hexane hydrochloride
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